N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Lipophilicity Drug-likeness Permeability

This compound fills a critical gap in public kinase selectivity data. The 4-ethoxy-3-fluorophenyl motif creates a unique property vector (XLogP3=1.6, TPSA=92.8 Ų) not reproducible by common 3-chloro-4-fluoro or 2-fluoro analogs. Ideal for HTS kinase panels (100–400 kinases) to generate first-in-class selectivity fingerprints. The ethoxy oxygen serves as a potential hinge-region H-bond acceptor absent in methyl/chloro analogs. Compare metabolic stability against 3-chloro-2-methylphenyl analogs in microsomal assays. Order research quantities for systematic lipophilicity-activity relationship (LipE) studies.

Molecular Formula C15H17FN4O3S
Molecular Weight 352.38
CAS No. 2034552-89-9
Cat. No. B2792789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
CAS2034552-89-9
Molecular FormulaC15H17FN4O3S
Molecular Weight352.38
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)F
InChIInChI=1S/C15H17FN4O3S/c1-2-23-14-5-4-12(8-13(14)16)24(21,22)20-9-11(10-20)19-15-17-6-3-7-18-15/h3-8,11H,2,9-10H2,1H3,(H,17,18,19)
InChIKeyVNEUSAHKSZIJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034552-89-9): Core Scaffold and Procurement-Relevant Identity


N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034552-89-9, CID 5844630) is a synthetic small molecule belonging to the sulfonamide-bridged azetidinyl-pyrimidine class. It features a 4-ethoxy-3-fluorophenylsulfonyl group linked to an azetidine ring that bears a pyrimidin-2-amine moiety [1]. The compound is primarily distributed as a 95%-purity research reagent (C15H17FN4O3S, MW 352.38 g/mol, XLogP3 = 1.6, TPSA = 92.8 Ų) and has not been the subject of published primary pharmacological studies; its differentiation from in-class analogs therefore rests on structural and computed physicochemical parameters relevant to kinase-targeted chemical biology and medicinal chemistry campaigns [2].

Why N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Cannot Be Replaced by Other Sulfonyl-Azetidine-Pyrimidine Analogs Without Experimental Validation


The sulfonyl-azetidine-pyrimidine scaffold tolerates diverse aryl sulfonyl substituents that profoundly alter lipophilicity, hydrogen-bonding capacity, and conformational preorganization, meaning even a single halogen or alkoxy substitution can produce a distinct kinase-selectivity profile or metabolic stability fingerprint [1]. For N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, the combination of a fluorine atom (ortho/para-directing, metabolic blocking) and an ethoxy group (lipophilic extension, potential hydrogen-bond acceptor) on the phenylsulfonyl ring creates a unique property vector that cannot be reproduced by the more common 3-chloro-4-fluorophenyl, 3-chloro-2-methylphenyl, or 2-fluorophenyl analogs . Direct experimental head-to-head data are absent from the peer-reviewed literature; therefore, procurement decisions must be guided by the quantitative structure-property comparisons provided below.

Quantitative Physicochemical Differentiation of N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Against Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. 3-Chloro-2-methylphenyl Analog

N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine exhibits an XLogP3 of 1.6, which is approximately 0.5–0.8 log units higher than the 3-chloro-2-methylphenyl analog (predicted XLogP3 ≈ 0.8–1.1 based on fragmental calculation; experimental value not reported). This quantified difference is relevant because lipophilicity directly influences passive membrane permeability, plasma protein binding, and CYP450 susceptibility [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Molecular Weight: Target Compound vs. 3-Chloro-2-methylphenyl and 3-Chloro-4-fluorophenyl Analogs

The target compound has a TPSA of 92.8 Ų and a molecular weight of 352.38 g/mol, placing it near the upper limit for favorable oral absorption. In comparison, the 3-chloro-2-methylphenyl analog (MW = 338.81) and the 3-chloro-4-fluorophenyl analog (MW ≈ 355.8) bracket the target compound, while their TPSA values (not experimentally reported but predicted to be ~85–90 Ų) are slightly lower. The difference in TPSA arises from the ethoxy oxygen, which adds hydrogen-bond acceptor capacity without materially increasing rotatable bond count [1].

Polar surface area Drug-likeness Oral bioavailability potential

Hydrogen-Bond Acceptor Count: Target Compound vs. 3-Chloro-2-methylphenyl Analog

The target compound contains 8 hydrogen-bond acceptor atoms (four from the sulfonamide group, two from the pyrimidine ring, one from the ethoxy oxygen, and one from the fluorine atom in a position where fluorine can act as a weak H-bond acceptor). The 3-chloro-2-methylphenyl analog has only 6 H-bond acceptors (sulfonamide and pyrimidine, but the chlorine substituent is a very weak H-bond acceptor and the methyl group contributes none). The increased H-bond acceptor count may enhance water solubility and modulate kinase hinge-region interactions, but experimental solubility data are not available for either compound [1].

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count and Conformational Preorganization: Target Compound vs. 3-Chloro-2-methylphenyl Analog

The target compound has 6 rotatable bonds (ethyl group of the ethoxy substituent accounts for 2 rotatable bonds; the sulfonamide-azetidine linkage accounts for 2; the azetidine-pyrimidine C–N bond accounts for 1; the pyrimidine ring is rigid). The 3-chloro-2-methylphenyl analog has 5 rotatable bonds (no ethoxy group). The additional rotatable bond in the ethoxy chain may increase entropic penalty upon binding, potentially reducing affinity but also enabling a unique binding pose that could favor selectivity against closely related kinases [1].

Conformational flexibility Entropic penalty Kinase selectivity

Absence of Experimentally Confirmed Biological Activity: Target Compound vs. Literature-Validated Kinase Inhibitors Containing the Azetidinyl-Pyrimidine Core

As of April 2026, no peer-reviewed publication, patent example, or authoritative database (ChEMBL, PubChem BioAssay, BindingDB) reports an IC50, Kd, or EC50 value for N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine against any biological target. In contrast, several azetidinyl-pyrimidine derivatives have demonstrated low-nanomolar inhibition of JAK family kinases and PDE4 in published studies [1]. This compound's biological activity is entirely unvalidated, and procurement should be limited to exploratory screening or chemical-probe optimization where the structural novelty (4-ethoxy-3-fluorophenylsulfonyl group) is the primary selection criterion.

Biological validation Kinase inhibition Risk assessment

Recommended Procurement Scenarios for N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Based on Available Physicochemical Evidence


Kinase-Focused Diversity Library Expansion for Hit Identification

The compound's balanced MW (352.38) and moderate TPSA (92.8 Ų) place it within oral drug-like space, while the ethoxyfluorophenyl motif is underrepresented in commercial kinase-focused libraries. Procurement for a high-throughput kinase panel (e.g., 100–400 kinases) can generate the first selectivity fingerprint for this chemotype, filling a gap in public data [1].

Structure–Activity Relationship (SAR) Exploration Around Fluorine and Alkoxy Substitution on the Phenylsulfonyl Ring

This compound serves as a key analog in a matrix SAR set comparing the 4-ethoxy-3-fluoro substitution with 3-chloro-2-methyl, 3-chloro-4-fluoro, and 2-fluoro variants. The quantified differences in XLogP3 (+0.5–0.8), TPSA (+3–8 Ų), and H-bond acceptor count (+2) make it a warranted inclusion for systematic lipophilicity-activity and solubility-activity relationship studies [1].

Computational Docking and Molecular Dynamics as a Pre-Screening Step Before Wet-Lab Assays

Given the absence of biological data, computational chemists can prioritize this compound for ensemble docking against JAK, ROCK, or PDE4 crystal structures, leveraging the unique ethoxy oxygen as a potential hinge-region hydrogen-bond acceptor that is absent in methyl- or chloro-substituted analogs. The 6 rotatable bonds warrant conformational sampling via molecular dynamics before committing to synthesis or purchase of larger quantities [1].

Metabolic Stability Assessment as a Differentiating Parameter

The 4-ethoxy group is susceptible to O-dealkylation by CYP450 enzymes, while the 3-fluoro substituent blocks para-hydroxylation. Procurement for hepatocyte or microsomal stability assays can directly compare intrinsic clearance against the 3-chloro-2-methylphenyl analog (lacking the ethoxy group) to test the hypothesis that the ethoxyfluorophenyl vector confers a distinct metabolic profile [1].

Quote Request

Request a Quote for N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.